molecular formula C28H27N5O2 B2618197 1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 846596-07-4

1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2618197
CAS No.: 846596-07-4
M. Wt: 465.557
InChI Key: FQRMRFUGLHLGKO-UHFFFAOYSA-N
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Description

1,7-Dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine family. This compound is characterized by its intricate structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions:

    Naphthalen-1-ylmethyl Group Addition: This step involves the alkylation of the purine core with naphthalen-1-ylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the purine core, potentially converting double bonds to single bonds and altering the compound’s electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the purine ring and the aromatic substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, alkylating agents, and arylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding purine chemistry and developing new synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential interactions with nucleic acids and proteins. Its structural similarity to natural purines makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, 1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antiviral, or anticancer activities, depending on its interaction with biological targets.

Industry

Industrially, the compound can be used as a precursor for the synthesis of more complex molecules or as a functional additive in materials science.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in nucleotide metabolism or binding to purine receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with a similar purine structure.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases for its bronchodilator effects.

    Adenine: A natural purine base found in DNA and RNA.

Uniqueness

1,7-Dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

846596-07-4

Molecular Formula

C28H27N5O2

Molecular Weight

465.557

IUPAC Name

1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C28H27N5O2/c1-18-11-13-22(14-12-18)31-15-19(2)16-32-24-25(29-27(31)32)30(3)28(35)33(26(24)34)17-21-9-6-8-20-7-4-5-10-23(20)21/h4-14,19H,15-17H2,1-3H3

InChI Key

FQRMRFUGLHLGKO-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)C

solubility

not available

Origin of Product

United States

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